4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methoxymethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with various enzymes, inhibiting their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-5-(dimethoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Cyclopropyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-cyclopropyl-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H11N3OS/c1-11-4-6-8-9-7(12)10(6)5-2-3-5/h5H,2-4H2,1H3,(H,9,12) |
InChI Key |
ZYXBTEBWRSPEKE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NNC(=S)N1C2CC2 |
Origin of Product |
United States |
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